molecular formula C20H17NO2S B2558595 (E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 1164541-18-7

(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No. B2558595
CAS RN: 1164541-18-7
M. Wt: 335.42
InChI Key: CDWXQQCOZHDTJF-JLHYYAGUSA-N
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Description

Pyrazoles, such as the one mentioned, are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties .


Synthesis Analysis

The synthesis of pyrazoles and their heteroannulated derivatives has been a topic of interest in recent years . Traditional procedures have been used in the synthesis of these compounds .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

Pyrazoles are found in naturally occurring compounds and display innumerable chemical properties . They are an important class of biologically active heterocycles that are gaining more attention in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not mentioned in the available literature .

Scientific Research Applications

Synthesis and Structural Characterization

  • Formation of Pyrazoles : A study described the synthesis of 4,5-dihydro-1-(thiazol-2-yl)pyrazoles from the cyclocondensation of thiosemicarbazide with phenacyl bromides, involving an intermediate compound similar to the specified chemical. This process illustrates the structural versatility and reactivity of such compounds in forming T-shaped molecular structures through hydrogen bonding, demonstrating their significance in crystallographic studies (Mahesha et al., 2021).

Biological Activities

  • Photodynamic Therapy for Cancer : Research on zinc phthalocyanine derivatives, which includes compounds structurally related to the specified chemical, highlighted their high singlet oxygen quantum yield, making them promising for photodynamic therapy in cancer treatment. These properties underscore the compound's potential utility in developing Type II photosensitizers (Pişkin et al., 2020).

Molecular Docking and Quantum Chemical Calculations

  • Molecular Structure Analysis : A study employing density functional theory (DFT) to analyze the molecular structure and spectroscopic data of a related compound revealed its potential for biological applications. The findings include vibrational spectra assignments and electronic structure analyses, emphasizing the importance of such compounds in understanding intramolecular charge transfers and biological effects (Viji et al., 2020).

Antimicrobial and Antifungal Activities

  • Biological Function Screening : Another study focused on the antimicrobial and antifungal activities of compounds with the specified chemical structure. The research indicated that these compounds exhibit significant biological functions, which could be attributed to their unique molecular configurations and interactions with microbial proteins. The study provides a basis for the development of new antimicrobial agents (Viji et al., 2020).

Mechanism of Action

The specific mechanism of action for this compound is not mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with this specific compound are not mentioned in the available literature .

Future Directions

The future directions for research on this compound are not mentioned in the available literature .

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-14-19(24-20(21-14)16-6-4-3-5-7-16)18(22)13-10-15-8-11-17(23-2)12-9-15/h3-13H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWXQQCOZHDTJF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

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